

Characterization of 8-Amino-6-methoxyquinoline Derivatives: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 8-Amino-6-methoxyquinoline

Cat. No.: B117001

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For researchers, scientists, and drug development professionals, the accurate characterization of **8-amino-6-methoxyquinoline** derivatives is paramount for ensuring the quality, efficacy, and safety of these pharmaceutically important compounds. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate characterization methods.

The **8-amino-6-methoxyquinoline** scaffold is the core structure of several crucial antimalarial drugs, including primaquine and tafenoquine. The precise analytical characterization of these molecules and their derivatives is essential throughout the drug development lifecycle, from initial synthesis and purification to metabolic studies and quality control of the final pharmaceutical product. This guide focuses on the most prevalent and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for the characterization of **8-amino-6-methoxyquinoline** derivatives depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following tables summarize the performance of different analytical techniques based on published experimental data.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are cornerstone techniques for the separation, identification, and quantification of **8-amino-6-methoxyquinoline** derivatives in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. UPLC offers significant advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC.

Table 1: Comparison of HPLC and UPLC Methods for the Analysis of Primaquine

Parameter	HPLC-DAD[1]	UPLC-DAD[1]	UPLC-MS/MS[2]
Column	C18	Hypersil C18 (50 x 2.1 mm, 1.9 µm)	Hypersil GOLDTM aQ C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase	Acetonitrile and 0.1% aqueous triethylamine (pH 3.0)	Acetonitrile and 0.1% aqueous triethylamine (pH 3.0)	Methanol, water, and acetonitrile (isocratic)
Flow Rate	1.0 mL/min	0.6 mL/min	0.4 mL/min
Detection	Diode Array Detector (DAD) at 260 nm	Diode Array Detector (DAD) at 260 nm	Tandem Mass Spectrometry (MS/MS)
Run Time	> 10 min	< 5 min	< 2 min
Linearity (r ²)	> 0.99	> 0.99	Not specified
Precision (CV%)	< 2.0%	< 2.0%	Within acceptance criteria
Accuracy (Recovery)	98.11% to 99.83%	98.11% to 99.83%	78% to 95% (plasma)
Limit of Quantitation (LOQ)	0.010 mg/mL	0.022 mg/mL	25 ng/mL (plasma and urine)[3]

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry provides unparalleled sensitivity and selectivity, making it the gold standard for the analysis of **8-amino-6-methoxyquinoline** derivatives in complex biological matrices. This technique is crucial for pharmacokinetic studies and metabolite identification.

Table 2: Performance of LC-MS/MS Methods for Primaquine and its Metabolites

Parameter	Enantiospecific LC-MS/MS for Primaquine and Carboxyprimaquine[4]	UHPLC-MS/MS for Primaquine and 5,6-Orthoquinone Primaquine[2]
Sample Matrix	Human Plasma	Human Plasma and Urine
Sample Preparation	Protein precipitation followed by phospholipid removal solid phase extraction	Protein precipitation with acetonitrile
Chromatographic Column	Chiralcel OD-3R (150 mm × 4.6 mm, 3 µm)	Hypersil GOLDTM aQ C18 (100 × 2.1 mm, 1.9 µm)
Calibration Range	0.571–260 ng/mL (Primaquine enantiomers) 2.44–2,500 ng/mL (Carboxyprimaquine enantiomers)	25–1500 ng/mL
Correlation Coefficient (r ²)	≥ 0.998	Not specified
Intra- and Inter-day Precision	< 10%	Within acceptance criteria
Accuracy	94.7% to 103%	Within acceptance criteria
Recovery	70% to 80%	78% to 95% (plasma)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel **8-amino-6-methoxyquinoline** derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the desired product and the identification of impurities.

Table 3: Typical ^1H and ^{13}C NMR Chemical Shifts for the **8-Amino-6-methoxyquinoline** Scaffold

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H2	~8.5	~145
H3	~7.2	~122
H4	~8.4	~135
H5	~7.0	~100
H7	~7.3	~129
NH ₂	Variable	-
OCH ₃	~3.9	~56
C2	-	~145
C3	-	~122
C4	-	~135
C4a	-	~138
C5	-	~100
C6	-	~158
C7	-	~129
C8	-	~134
C8a	-	~144

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of substituents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the key analytical techniques

discussed.

Sample Preparation for HPLC and LC-MS Analysis

Effective sample preparation is critical to remove interfering matrix components and ensure the longevity of the analytical column.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Solid Samples (Bulk Drug/Formulations):
 - Accurately weigh an appropriate amount of the sample.
 - Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the mobile phase.
 - Vortex or sonicate to ensure complete dissolution.
 - Filter the solution through a 0.22 or 0.45 μm syringe filter to remove any particulate matter before injection.
- Biological Samples (Plasma/Urine):
 - Protein Precipitation: This is a common and straightforward method.[\[2\]](#)
 - To 100 μL of plasma, add 300 μL of acetonitrile (often containing an internal standard).
 - Vortex vigorously for 1-2 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
 - Collect the supernatant for analysis.
 - Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to protein precipitation.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the pre-treated plasma or urine sample onto the cartridge.
 - Wash the cartridge with a weak solvent to remove interferences.

- Elute the analytes of interest with a strong solvent.
- Evaporate the eluent and reconstitute the residue in the mobile phase.

UPLC-MS/MS Method for Primaquine Quantification[2]

- Chromatographic System: UHPLC system coupled to a tandem mass spectrometer.
- Column: Hypersil GOLDTM aQ C18 (100 × 2.1 mm, 1.9 μm).
- Mobile Phase: Isocratic mixture of methanol, water, and acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

NMR Spectroscopy for Structural Elucidation[9]

- Sample Preparation:
 - Dissolve 5-10 mg of the purified **8-amino-6-methoxyquinoline** derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

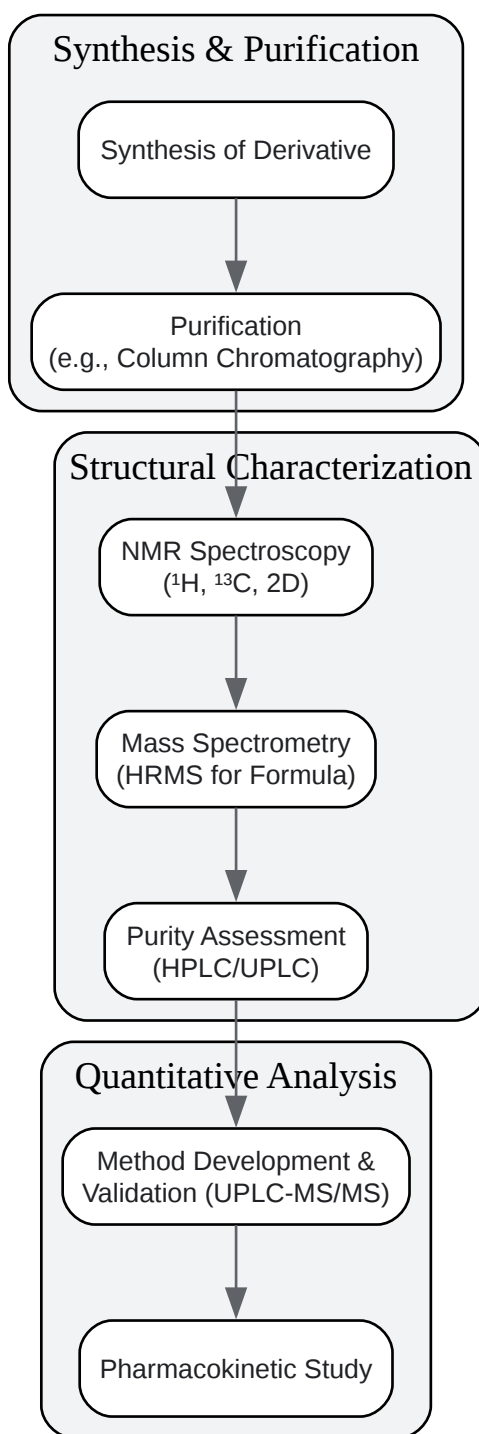
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Visualizing Analytical Workflows and Metabolic Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical analytical workflow and the metabolic pathway of primaquine.

Analytical Workflow for Characterization

This workflow outlines the logical steps involved in the comprehensive characterization of a newly synthesized **8-amino-6-methoxyquinoline** derivative.

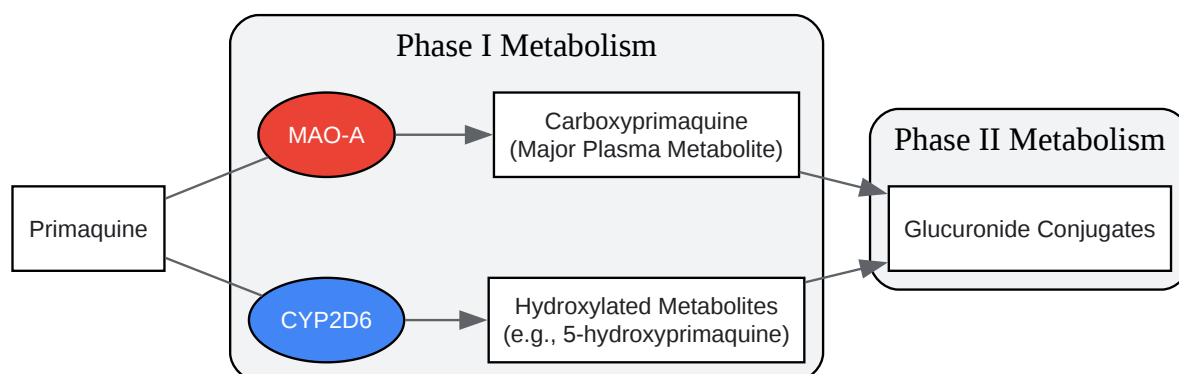


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Analytical workflow for a new derivative.

Metabolic Pathway of Primaquine

This diagram illustrates the primary metabolic pathways of primaquine, a key **8-amino-6-methoxyquinoline** derivative, highlighting the formation of its major metabolites.[9][10][11]



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Metabolic pathways of primaquine.

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